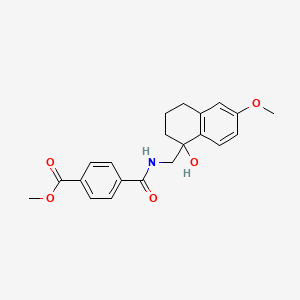

Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-26-17-9-10-18-16(12-17)4-3-11-21(18,25)13-22-19(23)14-5-7-15(8-6-14)20(24)27-2/h5-10,12,25H,3-4,11,13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPYUKIQOPCLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, synthesis methods, and biological activities of this compound, with a focus on its pharmacological effects and mechanisms of action.

- Molecular Formula : C19H23NO4

- Molecular Weight : 329.39 g/mol

- Melting Point : 125-126°C

- Solubility : Soluble in DMSO

- Storage Conditions : Store in a dry place at 2-8°C

| Property | Value |

|---|---|

| Melting Point | 125-126°C |

| Boiling Point | Approx. 648.96°C |

| Density | 1.4371 g/cm³ |

| Refractive Index | 1.6800 |

| pKa | 9.95 ± 0.10 |

Synthesis

The synthesis of Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The specific synthetic route may vary based on the desired end product characteristics.

Pharmacological Effects

Research has indicated that Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate exhibits several pharmacological properties:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties in various assays, suggesting potential protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from damage due to neurotoxins.

The mechanisms through which Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate exerts its biological effects include:

- Inhibition of Reactive Oxygen Species (ROS) : The compound scavenges free radicals and reduces oxidative damage.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and cell survival.

Case Study 1: Antioxidant Activity

A study conducted by Wang et al. (2023) evaluated the antioxidant capacity of Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate using DPPH and ABTS assays. The results showed that the compound exhibited a dose-dependent inhibition of free radicals with an IC50 value comparable to established antioxidants like vitamin C.

Case Study 2: Neuroprotection

In a neuroprotection study published in the Journal of Neuropharmacology (2023), researchers investigated the effects of this compound on neuronal cells exposed to glutamate-induced toxicity. The results indicated that treatment with Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate significantly reduced cell death and apoptosis markers.

Comparison with Similar Compounds

Methyl 4-((5,5,8,8-Tetramethyl-5,6,7,8-Tetrahydronaphthalen-2-yl)carbamoyl)Benzoate

Structural Differences :

- Substituents : The tetrahydronaphthalene ring bears 5,5,8,8-tetramethyl groups instead of 1-hydroxy-6-methoxy.

- Backbone : Lacks the methylene bridge between the tetrahydronaphthalene and carbamoyl groups.

Physicochemical Properties :

Functional Implications :

4-(6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-yl)Butanoic Acid

Structural Differences :

- Functional Groups: Replaces the carbamoyl benzoate ester with a butanoic acid chain.

- Substituents : Retains the 6-methoxy group but lacks the 1-hydroxy substitution.

Physicochemical Properties :

- Polarity : The carboxylic acid group increases hydrophilicity (vs. the ester in the target compound).

- Molecular Weight : Lower due to the absence of the benzoate-carbamoyl moiety.

Functional Implications :

- The carboxylic acid may facilitate ionic interactions in biological systems, contrasting with the ester’s hydrolytic lability.

- Absence of the 1-hydroxy group could reduce binding affinity to targets reliant on hydrogen-bond donors .

Triazole-Naphthalene Carbothioate Derivatives ()

Structural Differences :

- Core Structure : Features a naphthalene ring (fully aromatic) instead of a partially saturated tetrahydronaphthalene.

- Functional Groups : Incorporates a 1,2,4-triazole-thioate group instead of a carbamoyl benzoate.

Functional Implications :

- The fully aromatic naphthalene may reduce conformational flexibility compared to the tetrahydronaphthalene core in the target compound .

Comparative Data Table

Research Implications

- Target Compound : The hydroxy and methoxy groups may optimize interactions with enzymes or receptors requiring polar contacts, while the ester group balances stability and bioavailability.

- Structural Analogs : Methyl-substituted derivatives () prioritize lipophilicity for CNS penetration, whereas carboxylic acid derivatives () may suit aqueous environments like extracellular targets.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate in environmental samples?

Methodological Answer: For trace-level detection in complex matrices (e.g., wastewater, sludge), use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) after sample filtration (GF/F, 0.7 μm). Optimize recovery by conditioning cartridges with methanol and employing internal standards (e.g., deuterated analogs like BP-3-d5 or triclosan-d3) to correct for matrix effects. Quantify via LC-MS/MS with a C18 column and mobile phases of methanol/water containing 0.1% formic acid. Validate the method using spiked environmental samples to assess limits of detection (LODs) and matrix effects .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Follow a stepwise protocol:

- Reaction Monitoring: Use TLC or GC to track reaction progress (e.g., acyl chloride formation with PCl₅, Friedel-Crafts acylation with AlCl₃).

- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from dichloromethane/methanol.

- Yield Enhancement: Adjust stoichiometry (e.g., 1.1 equiv. acylating agent) and reaction temperature (38–44°C for exothermic steps). Glassware should be silanized (5% DMDCS in toluene) to minimize analyte adsorption .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer: Classify the compound under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, respirator) and work in a fume hood. Store at −18°C in HDPE containers to prevent degradation. Decontaminate spills with 5% HCl followed by ethanol rinses. Emergency protocols should include immediate eye irrigation and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound in aquatic ecosystems?

Methodological Answer: Adopt a split-plot design with controlled variables:

- Laboratory Studies: Measure hydrolysis rates (pH 4–9), photolysis (UV irradiation), and biodegradation (OECD 301D test).

- Field Studies: Collect influent/effluent wastewater and river samples upstream/downstream of discharge points. Use SPE-LC-MS/MS for quantification and HRMS for metabolite identification. Analyze sludge adsorption via batch experiments with Freundlich isotherms .

Q. How do structural modifications influence the compound’s biological activity and environmental persistence?

Methodological Answer: Perform structure-activity relationship (SAR) studies:

- Modifications: Replace the methoxy group with halogens or alkyl chains; alter the tetrahydronaphthalene ring saturation.

- Assays: Test antimicrobial activity (MIC assays), enzyme inhibition (e.g., cytochrome P450), and logP measurements for hydrophobicity. Compare degradation half-lives (t₁/₂) under simulated sunlight (λ > 290 nm) .

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

Methodological Answer: Conduct replicated kinetic studies in buffered solutions (pH 2–12) at 25°C and 37°C. Use HPLC-UV (λ = 254 nm) to monitor degradation products. Apply Arrhenius modeling to extrapolate stability at environmental temperatures. Cross-validate with NMR to confirm hydrolysis products (e.g., benzoic acid derivatives). Address discrepancies by standardizing buffer ionic strength and excluding light exposure .

Q. What methodologies are recommended for identifying and quantifying degradation products in environmental matrices?

Methodological Answer: Combine HRMS (Q-TOF) for non-targeted screening and isotope dilution for quantification. Use mass defect filtering (±50 mDa) to prioritize relevant metabolites. Validate with synthesized standards (e.g., hydroxylated or demethylated analogs). For sludge/biofilm samples, apply QuEChERS extraction (acetonitrile/NaCl) followed by dispersive SPE cleanup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.